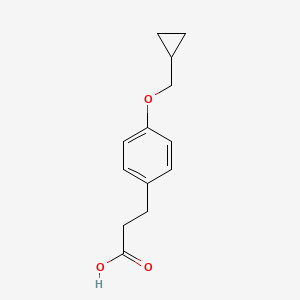
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid
Vue d'ensemble
Description
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid is an organic compound with a molecular formula of C13H16O3 This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Cyclopropylmethoxy)benzene, which is obtained by reacting cyclopropylmethanol with 4-bromophenol in the presence of a base such as potassium carbonate.
Formation of Intermediate: The intermediate 4-(Cyclopropylmethoxy)benzene is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as the catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but contains a chlorine atom instead of a cyclopropylmethoxy group.
3-Hydroxyphenylphosphinyl-propanoic acid: Contains a hydroxy group and a phosphinyl group instead of a cyclopropylmethoxy group.
3-[4-[[4-(aminomethyl)cyclohexyl]-oxomethoxy]phenyl]propanoic acid: Contains an aminomethylcyclohexyl group instead of a cyclopropylmethoxy group.
Uniqueness
The uniqueness of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid lies in its cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-[4-(cyclopropylmethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)8-5-10-3-6-12(7-4-10)16-9-11-1-2-11/h3-4,6-7,11H,1-2,5,8-9H2,(H,14,15) |
Clé InChI |
PIGOSVBIKWKLOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=C(C=C2)CCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













